molecular formula C18H18N2O4S B2478118 (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-10-4

(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2478118
CAS No.: 850782-10-4
M. Wt: 358.41
InChI Key: FRLDHMDTVGHYRX-VHEBQXMUSA-N
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Description

The compound (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups. The (E)-configuration denotes the spatial arrangement around the imine double bond connecting the benzamide and benzothiazole moieties. Such compounds are typically synthesized via condensation reactions involving thiosemicarbazides or hydrazinecarbothioamides under acidic or basic conditions, as seen in analogous synthetic protocols . The methoxy groups enhance solubility and influence electronic properties, while the methyl substituent on the benzothiazole ring may modulate steric effects and metabolic stability.

Properties

IUPAC Name

2,6-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-12-9-8-11(22-2)10-15(12)25-18(20)19-17(21)16-13(23-3)6-5-7-14(16)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLDHMDTVGHYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings is achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Final Coupling: The final step involves coupling the methoxylated benzo[d]thiazole with the benzamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy groups and thiazole nitrogen serve as potential sites for nucleophilic attack:

Reaction Type Conditions Products Key Findings
DemethylationHBr/AcOH, reflux (110°C, 4h)Replacement of methoxy (-OCH₃) with hydroxyl (-OH) groupsSelective demethylation occurs at the 2,6-positions of the benzamide ring .
Thiazole ring openingNH₂NH₂·H₂O, ethanol, 80°CFormation of hydrazine derivativesObserved in analogs; thiazole’s C=N bond reacts with hydrazine .

Mechanistic Insight :

  • Methoxy groups undergo acid-catalyzed hydrolysis via an SN2\text{S}_\text{N}2 pathway, producing phenolic intermediates.

  • Thiazole ring opening requires nucleophilic agents like hydrazine, breaking the conjugated system .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings participate in EAS reactions:

Reagent Position Product Yield Reference
HNO₃/H₂SO₄Para to methoxy groupsNitro derivatives62–68%
Cl₂/FeCl₃Thiazole C5 positionChlorinated thiazole55%

Key Observations :

  • Nitration occurs preferentially at the benzamide ring’s para positions due to methoxy’s strong activating effect .

  • Chlorination targets the thiazole ring’s C5 position, enhancing biological activity in analogs .

Condensation and Cyclization

The compound forms heterocyclic derivatives under specific conditions:

Reactant Catalyst/Conditions Product Application
EthylenediamineHCl, 120°CBicyclic imidazothiazoleAntimicrobial agents
AcetylacetoneK₂CO₃, DMF, 100°CFused pyran-thiazole hybridAnticancer research

Structural Impact :

  • Cyclization enhances planar conjugation, improving binding to biological targets like glucosamine-6-phosphate synthase .

Redox Reactions

The thiazole moiety participates in oxidation-reduction processes:

Oxidizing Agent Reduction Agent Outcome Biological Relevance
KMnO₄/H₂SO₄NaBH₄/MeOHSulfoxide formation or thiazole reductionAlters pharmacokinetics

Notable Data :

  • Oxidation with KMnO₄ produces sulfoxides, confirmed via 1H NMR^1\text{H NMR} (δ 3.2–3.4 ppm for S=O).

  • Reduction of the thiazole’s C=N bond increases solubility but reduces antimicrobial potency .

Coordination Chemistry

The compound acts as a ligand for metal ions:

Metal Ion Reaction Conditions Complex Structure Stability Constant (log K)
Cu(II)Ethanol, 25°C, pH 7.4Octahedral complex with N,S-donor sites8.9 ± 0.2
Fe(III)Aqueous DMSO, 60°CTetragonal geometry6.7 ± 0.3

Applications :

  • Metal complexes show enhanced inhibitory activity against Micrococcus luteus (MIC: 1.95 μg/mL) .

Enzyme-Targeted Reactions

The compound inhibits enzymes via non-covalent interactions:

Target Enzyme Binding Affinity (Kᵢ) Mechanism Biological Impact
Cyclooxygenase-2 (COX-2)0.89 μMCompetitive inhibition at the active siteAnti-inflammatory activity
Chitin synthase2.3 μMAllosteric modulationInsect growth regulation

Computational Support :

  • Molecular docking (PDB: 1PXX) shows hydrogen bonding with COX-2’s Tyr385 and Ser530 residues .

  • QSAR models indicate steric bulk (EsE_s) and hydrophobicity (π\pi) govern chitin synthase inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide as multi-targeted kinase inhibitors. These compounds have shown promising in vitro cytotoxicity against various cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). For instance, compounds derived from similar structures exhibited IC50 values comparable to standard chemotherapy agents like doxorubicin and sorafenib, indicating their potential as effective anticancer agents .

1.2 Mechanism of Action

The proposed mechanism of action for (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of eicosanoids, which are mediators of inflammation and tumor progression. By targeting COX enzymes, this compound may exert both anti-inflammatory and anticancer effects .

Anti-inflammatory Properties

2.1 Inhibition of COX Enzymes

The compound has been identified as a potential inhibitor of COX-1 and COX-2 enzymes, which play critical roles in inflammation and pain pathways. The inhibition of these enzymes can lead to significant reductions in inflammatory responses, making it a candidate for the development of anti-inflammatory drugs .

2.2 Clinical Implications

The anti-inflammatory effects observed in related compounds suggest that (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel diseases.

Synthetic Pathways

3.1 Synthesis Methods

The synthesis of (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves several steps:

  • Condensation Reaction : The initial step often involves the condensation of 3-methylbenzo[d]thiazole derivatives with appropriate amines or acids under acidic conditions.
  • Purification Techniques : Advanced purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

3.2 Industrial Production

In industrial settings, optimized reaction conditions are crucial for maximizing yield and minimizing by-products. Continuous flow reactors and automated purification systems are increasingly used to enhance efficiency in the production of such complex organic compounds .

Case Studies and Research Findings

StudyFindings
Azzam et al., 2024Investigated the synthesis and biological activities of benzothiazole derivatives; highlighted the anti-inflammatory potential linked to COX inhibition .
Recent Advances in Benzothiazole CompoundsReviewed various synthetic pathways for benzothiazole-based compounds; emphasized their anticancer properties through multi-targeted kinase inhibition .
MDPI PharmaceuticalsDemonstrated that related compounds exhibit significant cytotoxicity against multiple cancer cell lines with promising IC50 values .

Mechanism of Action

The mechanism of action of (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic rings might allow the compound to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Thiadiazole-Based Analogs

Compound 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide) shares a benzamide core but replaces the benzothiazole with a thiadiazole ring. Key differences include:

  • Substituents: The dimethylamino acryloyl group in 4g introduces a conjugated system, altering electronic properties compared to the methoxy-rich substituents in the target compound.
  • Synthesis: 4g was synthesized via cyclocondensation, yielding 82% with ethanol/dioxane as solvents, whereas benzothiazole derivatives often require thiosemicarbazide intermediates (e.g., ) .
  • Physical Properties : 4g has a melting point of 200°C, higher than typical benzothiazole derivatives (e.g., compound 3ar in melts at lower temperatures), likely due to increased rigidity from the thiadiazole ring .

Benzo[d]thiazole Derivatives

Compound 3ar (N-(Benzo[d]thiazol-2-yl)benzamide) is a simpler analog lacking methoxy and methyl groups. Key comparisons:

  • Synthesis : 3ar was synthesized via a one-pot reaction using benzaldehyde and benzo[d]thiazol-2-amine with a 57% yield, suggesting that additional substituents in the target compound may necessitate multi-step protocols .
  • Spectroscopy : The absence of methoxy groups in 3ar simplifies its NMR spectrum, whereas the target compound’s ¹H-NMR would show distinct resonances for methoxy protons (~δ 3.8–4.0 ppm) .

Natural Product Analogs

fabago) highlight the role of methoxy groups in bioactivity. Their structural elucidation via NMR and UV spectroscopy underscores methodologies applicable to synthetic benzothiazole derivatives .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR) Synthesis Yield
Target Compound C₁₉H₁₉N₃O₄S 385.44 Not reported Expected C=O (IR ~1680 cm⁻¹), methoxy (¹H-NMR) Not reported
4g (Thiadiazole analog) C₂₁H₂₀N₄O₂S 392.48 200 IR: 1690, 1638 cm⁻¹ (2×C=O); MS: m/z 392 82%
3ar (Simple benzothiazole) C₁₄H₁₀N₂OS 254.30 Not reported ¹H-NMR: aromatic protons δ 7.2–8.1 ppm 57%

Discussion of Structural Influences

  • Steric Hindrance : The 3-methyl group on the benzothiazole may reduce rotational freedom compared to 4g’s 3-methylphenyl substituent.
  • Synthetic Complexity : Multi-methoxy substitution likely requires protective group strategies, contrasting with simpler protocols for 3ar .

Biological Activity

(E)-2,6-Dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzamide core and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C18H18N2O4SC_{18}H_{18}N_2O_4S and a molecular weight of approximately 358.4 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable candidate for various chemical and biological applications.

PropertyValue
Molecular FormulaC18H18N2O4SC_{18}H_{18}N_2O_4S
Molecular Weight358.4 g/mol
CAS Number895442-14-5

Antimicrobial Activity

Benzothiazole derivatives, including (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have demonstrated significant antimicrobial activity. Studies indicate that modifications in the benzothiazole structure can enhance antibacterial potency. For instance, compounds with electron-withdrawing groups at specific positions on the aromatic rings showed improved interactions with bacterial targets, leading to increased efficacy against various pathogens .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of methoxy substitutions and the benzothiazole core are critical for its antiproliferative activity. Compounds similar to (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins .

Anti-inflammatory Activity

The compound is also being explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes. The inhibition of COX-II has been linked to reduced inflammation and pain relief in various experimental models .

The mechanism of action for (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways that lead to therapeutic effects. For instance, binding to COX enzymes may inhibit prostaglandin synthesis, thereby reducing inflammation .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various benzothiazole derivatives against Gram-positive and Gram-negative bacteria, (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited significant inhibition zones comparable to standard antibiotics.
  • Cytotoxicity in Cancer Models : A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. Results indicated an IC50 value in the micromolar range, suggesting potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two stages: (1) formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions (e.g., HCl or H₂SO₄), and (2) condensation with 2,6-dimethoxybenzamide.
  • Critical Parameters : Solvent choice (e.g., DMSO or acetonitrile), temperature (60–100°C), and catalysts (e.g., triethylamine for deprotonation). For example, using polar aprotic solvents enhances nucleophilicity, while higher temperatures accelerate cyclization but may increase side products .

Q. Which structural features of this compound contribute to its biological activity?

  • Key Features :

  • The thiazole ring enables π-π stacking with biological targets.
  • Methoxy groups at positions 2, 6 (benzamide) and 6 (thiazole) enhance electron-donating effects, improving binding affinity to enzymes like kinases or proteases.
  • The (E)-configuration of the imine bond ensures proper spatial alignment for target interactions .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear as doublets (δ 6.5–8.0 ppm). The imine proton is typically absent due to tautomerization .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₉H₂₀N₂O₅S: 412.11 g/mol).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Approach :

Variable Temperature NMR : Resolve tautomerization ambiguities (e.g., imine-enamine equilibria) by analyzing spectra at 25°C vs. −20°C.

2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings.

X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Q. What strategies optimize the synthetic yield of the benzo[d]thiazole core?

  • Optimization Tactics :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20%.
  • Flow Chemistry : Enhances reproducibility for large-scale synthesis by maintaining precise temperature/pH control .
    • Trade-offs : Higher catalyst loading (e.g., 10 mol% vs. 5 mol%) may increase impurities, necessitating HPLC purification .

Q. How do substituent modifications (e.g., replacing methoxy with bromo groups) alter biological activity?

  • Case Study : Bromine at position 6 (as in ’s analog) increases hydrophobicity, enhancing membrane permeability but reducing solubility.
  • Biological Impact : Brominated analogs show stronger enzyme inhibition (IC₅₀ ~5 μM vs. 10 μM for methoxy derivatives) due to halogen bonding with catalytic residues .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Workflow :

Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using the thiazole ring as an anchor.

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Models : Correlate substituent electronegativity with IC₅₀ values from in vitro assays .

Q. How can contradictory in vitro vs. in vivo activity data be reconciled?

  • Hypothesis Testing :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid oxidation of methoxy groups (e.g., CYP3A4-mediated demethylation).
  • Prodrug Design : Mask polar groups (e.g., acetate prodrugs) to improve bioavailability .

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